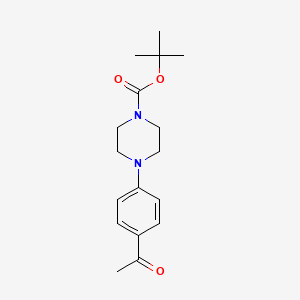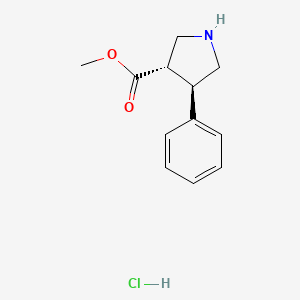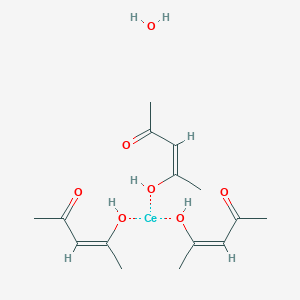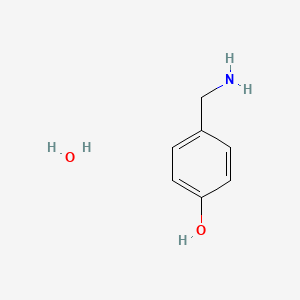
4-Hydroxybenzylamine hydrate
Descripción general
Descripción
4-Hydroxybenzylamine hydrate is an organic compound with the molecular formula C7H11NO2. It is a derivative of benzylamine, where a hydroxyl group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Hydroxybenzylamine can be synthesized through the reduction of 4-hydroxybenzaldehyde using ammonia in ethanol, with Raney nickel as a catalyst under hydrogen pressure . The reaction conditions typically involve:
Temperature: Room temperature
Pressure: 100 atmospheres of hydrogen
Catalyst: Raney nickel
Solvent: Ethanol
The mixture is stirred in an autoclave for six hours, followed by filtration and recrystallization from ethanol and ether to obtain the final product .
Industrial Production Methods
Industrial production methods for 4-hydroxybenzylamine hydrate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxybenzylamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Can be reduced to form 4-hydroxybenzyl alcohol.
Substitution: Can participate in nucleophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzylamine derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxybenzylamine hydrate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of macrocyclic compounds.
Biology: Studied for its role in biochemical pathways and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating hypertension and other cardiovascular conditions.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-hydroxybenzylamine involves its ability to form hydrogen bonds and π-stacking interactions. These interactions facilitate the formation of cyclic dimers in solution, which can further react to form macrocyclic compounds . The compound’s effects are mediated through its interaction with molecular targets such as enzymes and receptors involved in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzylamine: Similar structure but without the hydrate form.
Tyramine: A naturally occurring monoamine compound with similar structural features.
p-Hydroxyphenethylamine: Another related compound with similar functional groups.
Uniqueness
4-Hydroxybenzylamine hydrate is unique due to its ability to form stable hydrogen bonds and π-stacking interactions, which are crucial for its role in forming macrocyclic compounds. Its hydrate form also enhances its solubility and stability compared to its anhydrous counterparts .
Propiedades
IUPAC Name |
4-(aminomethyl)phenol;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.H2O/c8-5-6-1-3-7(9)4-2-6;/h1-4,9H,5,8H2;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUGFJQJJCDBFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3069118.png)
![1,2-Benzenediamine, N1-[(9R)-6'-methoxycinchonan-9-yl]-4-(trifluoromethyl)-](/img/structure/B3069130.png)
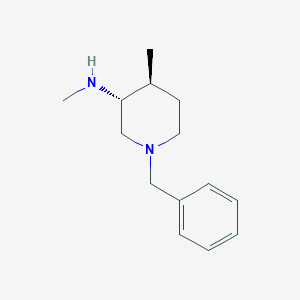
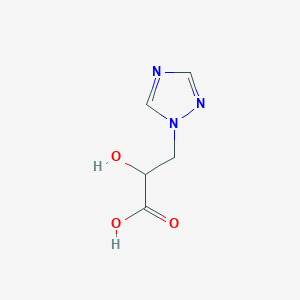
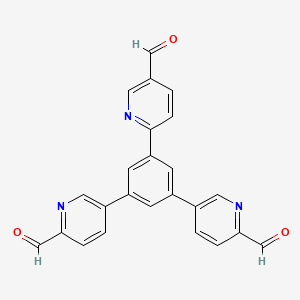
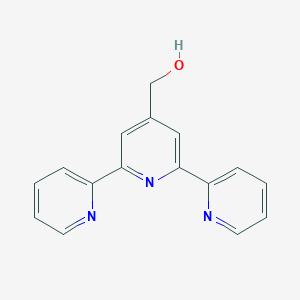

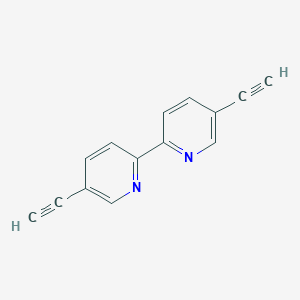
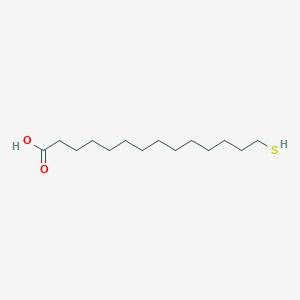
![[1,1'-Biphenyl]-3,4',5-tricarbaldehyde](/img/structure/B3069190.png)
